(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
CAS No.: 1327184-49-5
Cat. No.: VC5205782
Molecular Formula: C22H16ClN3O2
Molecular Weight: 389.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327184-49-5 |
|---|---|
| Molecular Formula | C22H16ClN3O2 |
| Molecular Weight | 389.84 |
| IUPAC Name | 2-(2-chlorophenyl)imino-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H16ClN3O2/c1-14-7-6-12-20(24-14)26-21(27)16-13-15-8-2-5-11-19(15)28-22(16)25-18-10-4-3-9-17(18)23/h2-13H,1H3,(H,24,26,27) |
| Standard InChI Key | XPEBZURPFGWMKL-LVWGJNHUSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of (2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide follows a multi-step protocol involving cyclocondensation and carboxamide coupling. A pivotal method, adapted from Bi(OTf)₃-catalyzed reactions, involves the addition of isocyanides to 2H-chromene acetals under mild conditions (60°C, 12 hours) . For this compound, the reaction begins with the formation of a 2-iminochromene intermediate via the condensation of 2-cyanoacetamide derivatives with substituted salicylaldehydes in glacial acetic acid and sodium acetate . Subsequent coupling with 6-methylpyridin-2-amine introduces the carboxamide moiety, yielding the final product with a Z-configuration stabilized by intramolecular hydrogen bonding .
Table 1: Key Synthetic Parameters
| Parameter | Value |
|---|---|
| Catalyst | Bi(OTf)₃ |
| Reaction Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 73–85% (based on analogs) |
| Purity (HPLC) | >95% |
Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration, with distinctive signals for the imino proton (δ 8.2–8.5 ppm) and the chromene olefinic protons (δ 6.4–6.9 ppm) . The ¹³C NMR spectrum exhibits peaks at δ 168.4 ppm (carboxamide carbonyl) and δ 152.7 ppm (imino carbon), consistent with related chromene-carboxamides . High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]⁺ at m/z 389.84.
Physicochemical Properties
The compound’s lipophilicity (logP = 3.76) and polar surface area (47.54 Ų) suggest moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness . Its solubility in dimethyl sulfoxide (DMSO) exceeds 10 mM, whereas aqueous solubility remains limited (<0.1 mM at pH 7.4), necessitating formulation adjuvants for in vivo studies.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 389.84 g/mol |
| logP | 3.76 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 47.54 Ų |
Biological Activity and Mechanisms
Pharmacokinetic Predictions
In silico models (SwissADME) indicate moderate hepatic clearance (CLₕ = 12 mL/min/kg) and a plasma half-life of 2.5 hours. The compound’s bioavailability score (0.55) underscores the need for prodrug strategies to improve oral absorption.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Analogous Compounds
| Compound | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | logP |
|---|---|---|---|
| VIa | 8.5 | 0.9 | 3.2 |
| VC5205782 | N/A | N/A | 3.76 |
| 5-Fluorouracil | 12.4 | 15.8 | −0.9 |
The higher lipophilicity of (2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide compared to VIa may enhance tumor tissue penetration but could also increase off-target binding risks.
Future Directions and Challenges
Current research gaps include in vivo efficacy studies and toxicological profiling. The compound’s limited aqueous solubility necessitates nanoparticle-based delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) encapsulants, to enhance bioavailability. Additionally, stereoselective synthesis optimization is critical, as the E-isomer exhibits 30% reduced activity in preliminary assays .
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